Chromotropic acid disodium salt

Catalog No.
S1510945
CAS No.
129-96-4
M.F
C10H6Na2O8S2
M. Wt
364.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromotropic acid disodium salt

CAS Number

129-96-4

Product Name

Chromotropic acid disodium salt

IUPAC Name

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate

Molecular Formula

C10H6Na2O8S2

Molecular Weight

364.3 g/mol

InChI

InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2

InChI Key

AFGPCIMUGMJQPD-UHFFFAOYSA-L

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+]

Chromotropic acid disodium salt, also known as 1,8-dihydroxynaphthalene-3,6-disulfonic acid disodium salt, is a chemical compound with the molecular formula (HO)2C10H4(SO3Na)22H2O(HO)₂C_{10}H_{4}(SO₃Na)₂·2H₂O and a CAS number of 5808-22-0. This compound appears as an off-white solid and is highly soluble in water. It has a melting point exceeding 300°C and is primarily utilized as a fluorescent dye and chromogenic reagent for various analytical applications .

As mentioned earlier, Chromotropic acid disodium salt acts as a complexing agent for metal ions. The electron-donating hydroxyl and sulfonate groups form coordination bonds with the metal ion, leading to the formation of a stable complex. The specific interaction between the functional groups and the metal ion determines the color and stability of the complex [].

This complexation mechanism allows Chromotropic acid disodium salt to be used for various analytical techniques, such as:

  • Colorimetric determination: The formation of colored complexes with metal ions enables the quantification of the metal based on the intensity of the absorbed light at a specific wavelength [].
  • Spectroscopic studies: The interaction between Chromotropic acid disodium salt and metal ions can be studied using techniques like UV-Vis spectroscopy to understand the binding characteristics and electronic transitions within the complex.
  • Wearing gloves, safety glasses, and protective clothing to avoid skin and eye contact.
  • Working in a well-ventilated fume hood to avoid inhalation of dust particles.
  • Properly disposing of waste according to local regulations.

Analytical Chemistry:

  • Metal ion detection: Chromotropic acid disodium salt forms colored complexes with various metal ions, including aluminum, chromium, copper, iron, and nickel []. This property makes it a valuable analytical tool for the detection and quantification of these metal ions in various matrices, such as water, soil, and biological samples [].
  • Indicator in acid-base titrations: Chromotropic acid disodium salt exhibits a color change at its pH endpoint, making it a suitable indicator for acid-base titrations [].

Histology and Cell Staining:

  • Staining agent for various tissues: Chromotropic acid disodium salt can stain certain types of tissues, including cartilage, muscle, and mast cells, in histological sections [, ]. This allows researchers to visualize and identify these tissues in microscopic studies.
  • Visualization of intracellular components: Chromotropic acid disodium salt can also be used to stain specific intracellular components, such as lysosomes, in certain cell types [].

Material Science:

  • Dye precursor: Chromotropic acid disodium salt can be used as a precursor for the synthesis of various dyes, including azo dyes and vat dyes []. These dyes find applications in various fields, such as textiles, plastics, and inks.
  • Polymer synthesis: Chromotropic acid disodium salt can be incorporated into the structure of polymers, potentially influencing their properties and functionalities []. This area of research is still under exploration.

Other Applications:

  • Food additive: Chromotropic acid disodium salt has been used as a food additive in some countries, although its use is generally discouraged due to potential safety concerns [].

  • Formation of Colorimetric Complexes: When treated with formaldehyde in the presence of sulfuric acid, it produces a red coloration that peaks at 580 nm. This reaction is employed for the quantitative determination of formaldehyde in various samples .
  • Detection of Metal Ions: The compound can react with trace elements such as silver, chromium, and mercury, allowing for their detection through colorimetric methods .

Chromotropic acid disodium salt can be synthesized through several methods:

  • Sulfonation of Naphthalene: The initial step involves sulfonating naphthalene to introduce sulfonic acid groups.
  • Hydroxylation: Subsequent hydroxylation reactions yield the dihydroxy derivatives.
  • Neutralization: Finally, the resulting acidic product is neutralized with sodium hydroxide to form the disodium salt .

The applications of chromotropic acid disodium salt are diverse:

  • Analytical Chemistry: It serves as a chromogenic reagent for the detection and quantification of various substances, including formaldehyde and certain pharmaceuticals.
  • Fluorescent Dye: Due to its fluorescent properties, it is used in various labeling applications in biochemical assays .
  • Environmental Monitoring: The compound is employed in detecting trace elements in environmental samples.

Several compounds exhibit similarities to chromotropic acid disodium salt, particularly in structure or function. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,8-DihydroxynaphthaleneC₁₀H₈O₂Parent structure without sulfonic groups
4,5-Dihydroxynaphthalene-2,7-disulfonic acidC₁₀H₈O₈S₂Similar sulfonation but different hydroxyl positions
Mordant Brown 7 DihydrateC₁₀H₈O₈S₂·2H₂OUsed mainly as a dye; less analytical utility

Chromotropic acid disodium salt stands out due to its specific application as a fluorescent dye and its unique ability to form stable complexes with various ions, making it particularly valuable in analytical chemistry settings .

Chromotropic acid, the parent compound of chromotropic acid disodium salt, derives its name from the Greek words "χρωμός" (chromos, meaning color) and "τροπέιν" or "τρέπω" (tropein/trepo, meaning changing or turning), aptly describing its color-changing properties when reacting with other compounds. The early development of chromotropic acid as an analytical reagent can be traced back to the mid-20th century, with significant research momentum building in the 1960s when West and Lyles developed their groundbreaking method for nitrate determination using this compound.

Evolution in Academic Understanding

The understanding of chromotropic acid's reaction mechanisms has evolved significantly over the decades. Early theories about the structure of the chromogen formed between chromotropic acid and formaldehyde proposed a para,para-quinoidal adduct structure. However, subsequent research challenged this model. Kamel and Wizinger proposed an alternative mono-cationic dibenzoxanthylium structure, which gained support through spectroscopic evidence. This evolution in understanding demonstrates how the chemistry of chromotropic acid has been a subject of ongoing academic refinement.

Contemporary Research Significance

In contemporary research, chromotropic acid disodium salt continues to be significant across multiple disciplines. Its applications have expanded beyond traditional colorimetric assays to include pharmaceutical analysis, environmental monitoring, and biological research. Recent studies have explored new applications, such as its use in the determination of sulfonamides in pharmaceutical preparations through azo-dye formation. As analytical techniques become more sophisticated, chromotropic acid disodium salt remains relevant due to its specificity, sensitivity, and versatility.

Nomenclature and Structural Foundations

Chromotropic acid disodium salt is formally known as 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt. It is also referred to as 1,8-dihydroxynaphthalene-3,6-disulfonic acid disodium salt in some literature, reflecting different numbering conventions. Other synonyms include Mordant Brown 7 Dihydrate and Chromogen C Dihydrate. The compound exists in both anhydrous and dihydrate forms, with the dihydrate form being more commonly used in laboratory settings.

Physical Description

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS]

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

363.92994806 g/mol

Monoisotopic Mass

363.92994806 g/mol

Heavy Atom Count

22

Related CAS

148-25-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

129-96-4
3888-44-6

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types